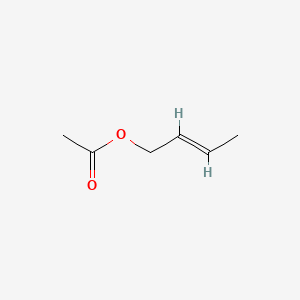

trans-2-Butenyl acetate

Description

Historical Context and Early Chemical Studies

The early investigations involving trans-2-butenyl acetate (B1210297) were often intertwined with the study of natural products and the development of fundamental synthetic methodologies. While specific early isolation or synthesis accounts are not extensively documented in readily available literature, its related structures, such as crotyl alcohol and other acetate esters, were subjects of study in the broader context of organic chemistry's advancement.

A notable mention of a related compound, trans-2-butenyl thioacetate (B1230152), appears in the research of skunk spray composition. bris.ac.uk In the 1980s, William F. Wood identified thioacetates, including trans-2-butenyl thioacetate, as less odorous precursors to the pungent thiols found in skunk spray. bris.ac.uk This discovery highlighted the role of such acetate derivatives in biological systems and their potential for delayed release of active compounds through hydrolysis. bris.ac.uk

Significance in Modern Organic Synthesis and Catalysis Research

Trans-2-butenyl acetate has proven to be a versatile substrate and intermediate in a multitude of modern organic reactions. Its applications span from fundamental transformations to the synthesis of complex molecules.

In the realm of organic synthesis , this compound serves as a key starting material. For instance, it is a precursor in the preparation of cyclic acetals of 3-formyl-2-butenyltriphenylphosphonium chloride, which are crucial reagents in the Wittig reaction for the synthesis of terpenes and carotenoids. google.com The process involves the acetalization of 3-formyl-2-butenyl acetate, demonstrating its utility in constructing larger, commercially important molecules. google.com

In the field of catalysis , this compound is frequently employed as a substrate to explore and develop new catalytic systems. Palladium-catalyzed reactions, a cornerstone of modern organic chemistry, have utilized this compound extensively. For example, research has shown the palladium(II)-catalyzed asymmetric cyclization of (Z)-4'-acetoxy-2'-butenyl 2-alkynoates, where the acetate group plays a crucial role in the reaction mechanism. acs.org These studies are vital for developing enantioselective transformations, which are critical in the pharmaceutical industry.

Furthermore, the reactivity of the double bond in this compound makes it a subject of interest in oxidation reactions. Studies on selective oxygen transfer reactions using polyoxometalate catalysts have investigated the epoxidation of this compound to understand the influence of the acetate group on the reaction's stereoselectivity and rate. u-tokyo.ac.jp

Overview of Current Research Landscape and Key Challenges

The current research involving this compound continues to expand its applications and address existing challenges.

A significant area of ongoing research is the development of more efficient and selective catalytic systems for transformations involving this compound. This includes the design of novel ligands for metal catalysts to control the stereochemical outcome of reactions, such as in the palladium-catalyzed cyclization mentioned earlier. acs.org The goal is to achieve high yields and enantioselectivities under mild reaction conditions.

Another key challenge lies in understanding and controlling the regioselectivity of reactions involving the allylic system of this compound. The presence of both the double bond and the acetate group offers multiple potential reaction sites, and directing a reaction to a specific site is a common synthetic hurdle.

The atmospheric chemistry of volatile organic compounds (VOCs) is another research frontier where esters like this compound are relevant. Understanding the atmospheric degradation of such compounds is crucial for environmental science. acs.org

Moreover, the use of this compound in the synthesis of biologically active molecules remains an active area of investigation. For example, the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a component of cyclosporin (B1163) A, involves a polyketide backbone that shares structural similarities with the butenyl moiety. researchgate.net

Synthetic Methodologies and Advanced Synthesis of this compound

The synthesis of this compound, an important chemical intermediate, is achieved through various synthetic routes. These methodologies primarily revolve around catalytic esterification and transesterification, as well as more complex organic synthesis pathways. The choice of method often depends on factors such as desired yield, purity, and economic viability.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-enyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXJHGRIHUOTG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014676 | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-29-7 | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7204-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, 1-acetate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-butenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthesis of Trans 2 Butenyl Acetate

Catalytic Esterification and Transesterification Approaches

Catalytic processes are central to the industrial production of trans-2-butenyl acetate (B1210297). These methods involve the reaction of a 2-butenol precursor with an acetylating agent in the presence of a catalyst.

Acid-Catalyzed Esterification of 2-Butenol Precursors

The direct esterification of 2-butenol (crotyl alcohol) with acetic acid is a common method for producing trans-2-butenyl acetate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The kinetics of esterification of similar systems, like crotonic acid with various alcohols, have been shown to be second order, dependent on the concentrations of both reactants. researchgate.net The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 2-butenol. The reaction is reversible, and to drive the equilibrium towards the product side, water is often removed as it is formed.

Transesterification Processes in Alkyl Acetate Production

Transesterification is another widely used method for the synthesis of esters like this compound. This process involves the reaction of an alcohol (2-butenol) with an acetate ester, such as ethyl acetate or methyl acetate, in the presence of a catalyst. nih.govwikipedia.org The reaction mechanism involves the exchange of the alkoxy group of the ester. wikipedia.org For instance, reacting 2-butenol with ethyl acetate would yield this compound and ethanol. This equilibrium-driven reaction can be shifted towards the product by removing the lower-boiling alcohol (ethanol) through distillation. wikipedia.org Both acid and base catalysts can be employed for transesterification. wikipedia.org Strong acids protonate the carbonyl group, enhancing its electrophilicity, while bases deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org In some cases, alkyl acetates can serve as both the reactant and an entrainer to remove the alcohol byproduct, further driving the reaction to completion. biofueljournal.com

Comparative Studies of Homogeneous and Heterogeneous Catalysts in Ester Synthesis

The choice between homogeneous and heterogeneous catalysts is a critical consideration in ester synthesis, impacting reaction efficiency, product separation, and catalyst reusability.

Homogeneous Catalysts: These catalysts, such as sulfuric acid and p-toluenesulfonic acid, are in the same phase as the reactants. youtube.combiodieselmagazine.comscielo.br They generally exhibit high activity and can lead to high conversion rates under mild conditions. scielo.brscispace.com However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to contamination of the product and require additional purification steps like neutralization and washing. scispace.com This also prevents the catalyst from being easily recycled. scispace.com

Heterogeneous Catalysts: These catalysts, which include solid acids like ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, exist in a different phase from the reactants. researchgate.netunair.ac.idresearchgate.net A major advantage of heterogeneous catalysts is their ease of separation from the product mixture, typically through simple filtration. biodieselmagazine.com This simplifies the purification process and allows for the catalyst to be reused over multiple reaction cycles, making the process more economical and environmentally friendly. scispace.comnih.gov While they may sometimes exhibit lower activity compared to their homogeneous counterparts, requiring higher catalyst concentrations or more stringent reaction conditions, their recyclability and the reduction in waste streams often make them a preferred choice in industrial applications. scispace.comresearchgate.net

| Catalyst Type | Advantages | Disadvantages | Examples |

|---|---|---|---|

| Homogeneous | High activity, mild reaction conditions. scispace.com | Difficult to separate from product, not easily recyclable, potential for product contamination. scispace.com | Sulfuric acid, p-toluenesulfonic acid. scielo.br |

| Heterogeneous | Easy separation from product, recyclable, reduced waste. scispace.comnih.gov | Potentially lower activity, may require higher temperatures or catalyst loads. researchgate.net | Amberlyst-15, Sulfated Zirconia. researchgate.netresearchgate.net |

Complex Organic Synthesis Routes to Butenyl Acetate Derivatives

Beyond direct esterification and transesterification, more intricate synthetic pathways are available for the preparation of butenyl esters, including this compound.

Diazoacetate-Mediated Preparation of Butenyl Esters

Diazo compounds, particularly ethyl diazoacetate, serve as versatile reagents in organic synthesis for the formation of esters. wikipedia.org While not a direct route to this compound from 2-butenol, diazoacetate chemistry offers pathways to various butenyl ester derivatives. For instance, diazoacetates can react with aldehydes in aldol-type reactions to form α-diazo-β-hydroxy esters. organic-chemistry.org The synthesis of diazoacetic esters themselves can be achieved through the diazotization of glycine (B1666218) esters. google.com It is important to handle diazoacetic esters with caution due to their potential toxicity and explosive nature. orgsyn.orgorgsyn.org

Acetic Anhydride (B1165640) Reactions with Butenols

Acetic anhydride is a highly reactive acetylating agent that readily reacts with alcohols, including 2-butenol, to form the corresponding acetate ester. libretexts.orglibretexts.org This reaction is a form of nucleophilic acyl substitution where the alcohol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. youtube.compearson.com The leaving group in this reaction is a carboxylate ion, which is a good leaving group due to resonance stabilization. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acetic acid byproduct that is formed. libretexts.org This method is generally efficient and proceeds under mild conditions.

Regioselective and Stereoselective Functionalization of Unsaturated Precursors

The synthesis of this compound relies heavily on methods that can control both the position of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity), particularly the geometry of the carbon-carbon double bond.

Key Research Findings:

Stereospecific Esterification: A primary route to this compound involves the direct esterification of trans-crotyl alcohol ((2E)-but-2-en-1-ol). In this approach, the trans (or E) configuration of the double bond in the alcohol precursor is retained in the final acetate product. This reaction is considered stereospecific because the stereochemistry of the starting material dictates the stereochemistry of the product. Common reagents include acetic acid (with an acid catalyst) or more reactive derivatives like acetic anhydride or acetyl chloride.

Functionalization of Butadiene: Synthesis can also begin with 1,3-butadiene. This requires careful control to achieve the desired 1,4-functionalization, which installs groups at the ends of the diene system, as opposed to 1,2-functionalization. Furthermore, the process must be stereoselective to favor the formation of the thermodynamically more stable trans double bond. While various catalytic systems exist for the functionalization of dienes, achieving high selectivity for the desired 1,4-acetoxy-2-butene isomer is a key challenge.

These methods are fundamental in ensuring the production of the specific trans isomer of 2-butenyl acetate, which is crucial for its properties and applications, particularly as a flavor and fragrance agent.

Stereocontrolled Synthesis and Chiral Induction Strategies

While stereocontrol is paramount in modern organic synthesis, the specific strategies of chiral induction are applied to the creation of molecules with one or more stereocenters (chiral centers). This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, the advanced asymmetric synthesis techniques discussed below are generally not employed for its production but are critical in the synthesis of more complex chiral molecules.

Enantioselective and Diastereoselective Cyclization Reactions

Enantioselective and diastereoselective cyclizations are powerful synthetic tools used to construct cyclic (ring-containing) molecules with precise three-dimensional structures. nih.govbeilstein-journals.orgnih.govresearchgate.net

Enantioselective reactions produce one of two mirror-image enantiomers in excess.

Diastereoselective reactions select for one of several possible stereoisomers when multiple chiral centers are formed.

These reactions, such as radical cascade cyclizations and oxidative diene cyclizations, are fundamental in the total synthesis of complex natural products containing intricate ring systems. nih.govbohrium.com However, as this compound is a linear, acyclic, and achiral compound, these cyclization strategies are not relevant to its synthesis.

Palladium(II)-Catalyzed Asymmetric Transformations

Palladium(II)-catalyzed asymmetric transformations are a cornerstone of modern synthesis, enabling the creation of chiral compounds with high enantiomeric purity. nih.govrsc.orgnih.gov These reactions typically involve the use of a palladium catalyst coordinated to a chiral ligand. The chiral ligand creates a three-dimensional environment that directs the reaction to favor the formation of one enantiomer over the other.

Such methods are invaluable for producing pharmaceuticals and other biologically active molecules where only one enantiomer provides the desired effect. Since this compound is achiral and possesses no stereocenters, asymmetric catalysis is not a required or utilized strategy for its synthesis.

Intramolecular Diels-Alder and Ene Reactions for Stereochemical Control

The intramolecular Diels-Alder and Ene reactions are powerful pericyclic reactions that form cyclic structures with a high degree of stereochemical control. rsc.orgskidmore.eduwikipedia.orgskidmore.edu

Intramolecular Diels-Alder Reaction: This reaction involves a tethered diene and dienophile reacting within the same molecule to form a bicyclic system. The geometry of the transition state allows for the predictable formation of multiple stereocenters. rsc.orgacs.org

Intramolecular Ene Reaction: This process involves an alkene with an allylic hydrogen (the ene) and a double or triple bond (the enophile) connected by a tether. The reaction proceeds through a cyclic transition state to form a new ring. wikipedia.orgnih.gov

Both reactions are staples in the synthesis of complex cyclic natural products. Their application is directed at building ring frameworks, which are not present in the linear structure of this compound. Therefore, these methods are not used in its production.

Biotechnological and Enzymatic Synthesis Routes

Biotechnological methods, particularly the use of isolated enzymes, offer a green and highly selective alternative to traditional chemical synthesis for producing flavor and fragrance esters like this compound. signicent.comresearchgate.net These processes operate under mild conditions, reduce waste, and yield products often labeled as "natural." foodsafety.institute

Exploration of Biocatalytic Pathways for Unsaturated Ester Formation

The enzymatic synthesis of short-chain esters is a well-established field, with lipases being the most commonly employed biocatalysts. mdpi.comscielo.br Lipases (EC 3.1.1.3) are hydrolase enzymes that can catalyze esterification and transesterification reactions, especially in environments with low water content. scielo.brnih.gov

Key Research Findings:

Reaction Types: Two primary lipase-catalyzed routes are used for ester synthesis:

Direct Esterification: The reaction between an alcohol (e.g., trans-crotyl alcohol) and a carboxylic acid (e.g., acetic acid). A key challenge is the removal of the water byproduct, which can limit the reaction yield. nih.gov

Transesterification (Alcoholysis): The reaction of an alcohol (trans-crotyl alcohol) with a donor ester (e.g., vinyl acetate or ethyl acetate). Transesterification with vinyl acetate is often preferred as it is effectively irreversible, driving the reaction to high conversion. nih.gov

Commonly Used Enzymes: Lipases from various microbial sources are used, with Candida antarctica lipase (B570770) B (CALB), often immobilized on a resin support (e.g., Novozym® 435), being one of the most effective and widely studied due to its high stability and broad substrate specificity. mdpi.comnih.gov Lipases from Rhizomucor miehei and Rhizopus oryzae have also demonstrated efficacy in producing flavor esters. nih.govnih.gov

Reaction Mechanism: Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. In this model, the first substrate (the acid or acyl donor) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (e.g., water or an alcohol). The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the final ester product and regeneration of the free enzyme. nih.gov

Solvent Systems: Many enzymatic syntheses of flavor esters are performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium. ijsr.net This approach is considered greener and simplifies product purification. In other cases, non-polar organic solvents like hexane (B92381) or heptane (B126788) are used, which can improve substrate solubility and, in some instances, enhance reaction yields. nih.gov

The table below summarizes typical conditions and findings from the enzymatic synthesis of various short-chain flavor esters, which are analogous to the production of this compound.

| Ester Product | Enzyme (Lipase) Source | Reaction Type | Key Conditions | Conversion Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Butyrate | Rhizomucor miehei (immobilized) | Esterification | Solvent-free, optimized temperature and substrate ratio | 92 ± 1% | nih.gov |

| Butyl Acetate | Rhizopus oryzae (immobilized) | Esterification | Solvent-free system, 37°C, 1:1 molar ratio | 60% | nih.gov |

| Butyl Acetate | Rhizopus oryzae (immobilized) | Esterification | Heptane as solvent | 80% | nih.gov |

| Eugenyl Acetate | Candida antarctica (Novozym® 435) | Esterification | Solvent-free, 50°C, acetic anhydride as acyl donor | 99% | scispace.com |

| Various Flavor Esters | Bacillus tequilensis | Esterification | THF as solvent, 50°C | 26-48% (for short-chain acids) | indianbotsoc.org |

Mechanistic Investigations and Chemical Transformations of Trans 2 Butenyl Acetate

Reaction Mechanism Elucidation

The mechanistic pathways of palladium-catalyzed reactions involving trans-2-butenyl acetate (B1210297) are intricate, with the ligand environment and reaction conditions playing a pivotal role in determining the reaction outcome.

Role of Nitrogen-Containing Ligands in Palladium(II)-Mediated Reactions

Nitrogen-containing ligands are instrumental in modulating the reactivity and selectivity of palladium(II) catalysts in reactions involving allylic acetates like trans-2-butenyl acetate. These ligands influence the coordination sphere of the palladium center, thereby dictating the preferred mechanistic pathway.

In palladium(II)-mediated cyclization reactions, nitrogen-containing ligands, such as 2,2'-bipyridine, have been shown to favor β-heteroatom elimination over the often competing β-hydride elimination. This preference is crucial for achieving high efficiency and stereoselectivity in the formation of cyclic products. The coordination of the bidentate nitrogen ligand to the palladium(II) center alters its electronic properties, making the elimination of the acetate group more favorable than the abstraction of a β-hydrogen from the butenyl moiety. This effect has been explored in both stoichiometric and catalytic reactions, demonstrating the general applicability of nitrogen-containing ligands in controlling the reaction pathway. The use of chiral nitrogen-containing ligands, such as pyridyl monooxazolines (pymox) or bisoxazolines, has enabled the development of catalytic asymmetric protocols with high enantioselectivity.

The table below summarizes the effect of various nitrogen-containing ligands on a model palladium(II)-mediated cyclization reaction.

| Ligand | Product Distribution (β-heteroatom elim. : β-hydride elim.) | Enantiomeric Excess (% ee) |

| None | 15 : 85 | - |

| 2,2'-Bipyridine | 90 : 10 | - |

| Pyridine | 75 : 25 | - |

| (S)-pymox | 92 : 8 | 88 |

| (S,S)-bisoxazoline | 95 : 5 | 92 |

Oxidative Cyclization Mechanisms Involving Palladium(II) Catalysis

Palladium(II)-catalyzed oxidative cyclization is a powerful tool for the synthesis of heterocyclic compounds. In the context of substrates derived from this compound, such as 2-(trans-2-butenyl)phenols, the mechanism typically proceeds through an intramolecular oxypalladation step.

The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the double bond of the butenyl group. This is followed by the intramolecular attack of the phenolic oxygen onto the coordinated alkene, a process known as oxypalladation. This step forms a six-membered palladacycle intermediate. The stereochemistry of this cyclization is often controlled by the geometry of the starting material and the nature of the ancillary ligands on the palladium catalyst. Subsequent β-hydride elimination from the butenyl group regenerates the double bond in a different position and produces a palladium(II)-hydride species. Reductive elimination of HX (where X is the conjugate base of the acid used) regenerates the active palladium(II) catalyst, completing the catalytic cycle. The choice of oxidant is critical in these reactions to regenerate the Pd(II) catalyst from the Pd(0) species that can be formed after reductive elimination.

Key steps in the proposed mechanism for the oxidative cyclization of 2-(trans-2-butenyl)phenol are outlined below:

| Step | Description | Intermediate |

| 1 | Coordination of Pd(II) to the alkene | π-alkene palladium(II) complex |

| 2 | Intramolecular oxypalladation | Alkylpalladium(II) intermediate (palladacycle) |

| 3 | β-Hydride elimination | Alkenylpalladium(II)-hydride complex |

| 4 | Reductive elimination/Reoxidation | Product and regenerated Pd(II) catalyst |

Fragmentation and Isomerization Pathways of Butenyl-Containing Intermediates

Butenyl-containing intermediates in palladium-catalyzed reactions are susceptible to various fragmentation and isomerization pathways, which can influence the product distribution and stereochemistry. The formation of a π-allylpalladium complex from this compound is a common entry point into these pathways.

Isomerization: The isomerization of butenyl intermediates can occur through several mechanisms. One common pathway involves the formation of a palladium-hydride species, which can then add to and eliminate from the butenyl moiety, leading to the migration of the double bond. For instance, a terminal double bond can isomerize to an internal, more thermodynamically stable position. This process is often reversible, and the final product ratio is determined by the relative thermodynamic stabilities of the isomers. The nature of the ligands on the palladium catalyst can significantly influence the rate and selectivity of this isomerization.

Fragmentation: Fragmentation pathways are less common but can occur under specific conditions, particularly with strained or highly functionalized substrates. For butenyl-containing intermediates, fragmentation might involve the cleavage of C-C bonds, although this is generally less favorable than isomerization or functionalization reactions.

Cyclization and Rearrangement Processes

The reactivity of the butenyl group in this compound and its derivatives allows for a variety of cyclization and rearrangement reactions, leading to the formation of complex molecular architectures.

Intramolecular Cyclizations of 2-(trans-2-Butenyl)phenols

The intramolecular cyclization of 2-(trans-2-butenyl)phenols is a well-studied transformation that provides access to substituted dihydrobenzofurans. nih.gov This reaction is typically catalyzed by palladium(II) complexes and proceeds via an intramolecular oxypalladation mechanism, as discussed in section 3.1.2.

The reaction involves the coordination of the palladium(II) catalyst to the butenyl alkene, followed by the nucleophilic attack of the phenolic oxygen. This key cyclization step forms a six-membered ring containing the palladium atom. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the dihydrobenzofuran product and regeneration of the active catalyst. The regioselectivity of the β-hydride elimination can be influenced by the substitution pattern on the butenyl chain and the electronic properties of the palladium catalyst.

The table below presents typical yields for the palladium-catalyzed cyclization of various substituted 2-(trans-2-butenyl)phenols.

| Substituent on Phenol Ring | Product | Yield (%) |

| H | 2-Methyl-2,3-dihydrobenzofuran | 85 |

| 4-Methoxy | 5-Methoxy-2-methyl-2,3-dihydrobenzofuran | 92 |

| 4-Nitro | 5-Nitro-2-methyl-2,3-dihydrobenzofuran | 78 |

| 4-Chloro | 5-Chloro-2-methyl-2,3-dihydrobenzofuran | 81 |

Ring-Opening Reactions of Bicyclic Adducts

Bicyclic adducts, which can be conceptually derived from reactions involving the butenyl moiety, can undergo palladium-catalyzed ring-opening reactions. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be trapped by a nucleophile.

For instance, a bicyclic adduct containing a strained ring system, such as a cyclobutane (B1203170) or a bicyclo[2.2.1]heptene derivative, can undergo oxidative addition to a palladium(0) catalyst. This step results in the cleavage of a C-C bond and the formation of a palladacyclic intermediate. This intermediate can then rearrange to a more stable π-allylpalladium complex. The subsequent attack of a nucleophile on the π-allyl moiety leads to the formation of a ring-opened product. The regioselectivity of the nucleophilic attack is a key issue in these reactions and is influenced by the nature of the ligands on the palladium and the electronic and steric properties of the π-allyl intermediate.

Investigation of Wagner-Meerwein Rearrangements in Related Skeletons

The Wagner-Meerwein rearrangement is a class of carbocation-mediated reactions involving a 1,2-migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent, electron-deficient carbon center. nih.govwikipedia.org This skeletal reorganization is driven by the formation of a more stable carbocation intermediate. jk-sci.com Such rearrangements are fundamental in understanding the reactivity of molecules that can form carbocation intermediates, for instance, during solvolysis or in acid-catalyzed reactions. jk-sci.com

While specific studies detailing Wagner-Meerwein rearrangements commencing directly from the this compound skeleton are not prominent in the literature, the principles can be understood by examining related structures. The key prerequisite for this rearrangement is the formation of a carbocation. For an allylic acetate like this compound, the departure of the acetate leaving group would generate a resonance-stabilized allylic cation. This cation is relatively stable, which may disfavor further rearrangement.

However, investigations into the solvolysis of more complex substituted alkyl systems, such as neopentyl-type tosylates, demonstrate the propensity for such migrations. rsc.org In these cases, the initial formation of a primary or secondary carbocation is followed by a rapid 1,2-shift of an alkyl or aryl group to yield a more stable tertiary or resonance-stabilized carbocation. For example, enantioselective Wagner-Meerwein rearrangements have been successfully catalyzed in β-substituted styrenes, proceeding through aryl, alkyl, and hydride migrations. nih.gov The reaction of a substituted butenyl system that could initially form a secondary carbocation adjacent to the allylic system could potentially undergo a hydride or alkyl shift to benefit from the resonance stabilization of the resulting allylic cation. The specific pathway—whether direct solvolysis, rearrangement, or fragmentation—is determined by the structure of the substrate and the stability of the potential intermediates and products. rsc.org

Olefin Metathesis and Cross-Metathesis Reactions

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by transition metal complexes of ruthenium or molybdenum. wikipedia.org This reaction family includes several variations, such as cross-metathesis (CM), ring-closing metathesis (RCM), and ethenolysis. sigmaaldrich.com

Ethenolysis is a specific type of cross-metathesis where an internal alkene reacts with ethylene (B1197577) to produce two smaller terminal alkenes. nih.govwikipedia.org This process is of significant industrial interest as it allows for the conversion of internal olefins into more valuable α-olefins. wikipedia.org The reaction is driven forward by the removal of the volatile ethylene by-product, shifting the chemical equilibrium. wikipedia.org

The application of cross-metathesis to functionalized substrates, including unsaturated esters and acetates, is a key area of research. Studies have demonstrated the viability of this reaction for various acetates. For instance, Z-selective cross-metathesis has been successfully applied to a range of allylic-substituted olefins, which represents a significant advancement in controlling stereoselectivity in these reactions. nih.gov This is particularly relevant to this compound, as it falls into this class of allylic-substituted compounds. While substrates with allylic substitution can be challenging, their reactivity in hetero-cross metathesis has been explored, leading to the synthesis of valuable Z-α,β-unsaturated products. nih.gov

Furthermore, related unsaturated esters have been shown to be effective substrates in metathesis reactions. Ethenolysis of maleate (B1232345) esters using ruthenium catalysts has been investigated as a potential route to produce acrylate (B77674) esters. Similarly, the ethenolysis of methyl oleate, an unsaturated fatty acid ester, is used to produce 1-decene (B1663960) and methyl 9-decenoate, demonstrating the utility of this reaction for cleaving long-chain unsaturated esters.

The broad utility of olefin metathesis is largely due to the development of well-defined, functional-group-tolerant catalysts. Early catalysts were often poorly defined and required harsh reaction conditions. The major breakthrough came with the development of ruthenium alkylidene complexes by Robert H. Grubbs. tcichemicals.com

The first-generation Grubbs catalyst, featuring tricyclohexylphosphine (B42057) ligands, offered good activity but was limited with some challenging substrates. The development of second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, marked a significant improvement, offering higher activity and broader substrate scope. tcichemicals.com Concurrently, Hoveyda-type catalysts were developed, featuring a chelating isopropoxybenzylidene ligand that imparts greater stability and allows for catalyst recovery and reuse. tcichemicals.com

For challenging substrates like the allylic-substituted olefins relevant to this compound, further catalyst development has been crucial. Recently developed ruthenium-based catalysts with chelating NHC ligands have been shown to be highly effective for Z-selective cross-metathesis reactions of allylic-substituted compounds. nih.gov These advanced catalysts can achieve high stereoselectivity (typically >95% Z-isomer) and good yields, overcoming previous limitations. nih.gov Specialized catalysts, such as the Hoveyda-type catalyst nitro-Grela, have also been designed to increase activity and expand the substrate scope to include electron-deficient olefins. tcichemicals.com

Environmental Chemical Fate and Degradation Pathways

The environmental persistence and transformation of this compound are dictated by its susceptibility to various degradation processes, including atmospheric oxidation and hydrolysis.

In the troposphere, the primary degradation pathway for volatile organic compounds (VOCs) like this compound is oxidation initiated by photochemically generated radicals, principally the hydroxyl radical (•OH) during the daytime and the chlorine atom (Cl•) in marine and coastal areas.

The reaction kinetics for this compound can be estimated based on data from structurally similar compounds. A study on (E)-2-hexenyl acetate, a homologous allylic acetate, provides valuable insight. The primary mechanism for both •OH and Cl• radicals is addition to the carbon-carbon double bond, leading to the formation of radical adducts. These adducts then rapidly react with atmospheric oxygen (O₂) to form peroxy radicals, which can undergo further reactions to yield various oxygenated products.

The rate coefficients for these initiation reactions determine the atmospheric lifetime of the compound. Based on the study of (E)-2-hexenyl acetate, the reactions are rapid, indicating a short atmospheric lifetime for similar allylic acetates.

| Reactant Species | Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| This compound (estimated from (E)-2-Hexenyl Acetate) | •OH | (6.5 ± 1.2) × 10⁻¹¹ | ~4.3 hours |

| Cl• | (3.1 ± 0.4) × 10⁻¹⁰ | ~4.4 hours |

Lifetimes are calculated assuming average atmospheric concentrations of [•OH] = 2.0 x 10⁶ molecules cm⁻³ and [Cl•] = 1.0 x 10⁴ molecules cm⁻³.

Ester hydrolysis is a significant degradation pathway in aqueous environments. The mechanism of hydrolysis for esters can be catalyzed by either acid or base and depends heavily on the structure of the ester. ucoz.com

For allylic acetates such as this compound, the mechanism can vary with pH.

Acid-Catalyzed Hydrolysis (AAL1) : Under acidic conditions, allylic esters can readily undergo hydrolysis via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves protonation of the ester's carbonyl oxygen, followed by the departure of the neutral acetic acid molecule to form a resonance-stabilized allylic carbocation. This stable intermediate is then captured by water to yield the corresponding alcohol (crotyl alcohol) and a proton. This mechanism is favored because of the stability of the allylic carbocation. ucoz.com It is noteworthy that hydrolysis of allylic esters typically proceeds without allylic rearrangement. ucoz.com

Base-Catalyzed Hydrolysis (BAC2) : In neutral or basic solutions, the dominant mechanism is typically BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (butenoxide) as the leaving group and forming a carboxylic acid, which is deprotonated under basic conditions to form the carboxylate (acetate). rsc.org

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for this compound is scarce, studies on other aliphatic esters show that base-catalyzed hydrolysis is generally much faster than the neutral or acid-catalyzed pathways. The rate of hydrolysis is typically described by pseudo-first-order kinetics with respect to the ester concentration at a constant pH.

Aerobic Biodegradation in Aquatic and Terrestrial Systems

The aerobic biodegradation of this compound in both aquatic and terrestrial environments is expected to proceed through the metabolic pathway outlined above. Microorganisms capable of degrading short-chain esters are widely distributed, suggesting that this compound would be susceptible to microbial degradation in most aerobic environments.

Research Findings on Analogous Compounds

Detailed studies on the aerobic biodegradation of vinyl acetate, a structurally related unsaturated ester, provide valuable insights into the likely fate of this compound. Research has shown that the degradation of vinyl acetate is initiated by esterase activity, leading to the formation of acetic acid and vinyl alcohol. nih.gov The vinyl alcohol rapidly tautomerizes to acetaldehyde, which is then oxidized to acetic acid by aldehyde dehydrogenase. nih.govnih.gov The key enzymes involved in this process have been identified as esterase, alcohol dehydrogenase, and aldehyde dehydrogenase. nih.gov

The degradation rates of vinyl acetate have been observed to be dependent on the microbial strain and environmental conditions. For instance, some bacterial strains have been shown to completely degrade concentrations of 400 mg·L⁻¹ of similar short-chain esters within 24 hours under optimal conditions.

Interactive Data Table: Key Enzymes in the Aerobic Biodegradation of Short-Chain Unsaturated Esters

The following table summarizes the key enzymes and their roles in the degradation of short-chain unsaturated esters, based on studies of analogous compounds like vinyl acetate. nih.govnih.gov

| Enzyme Class | Substrate (Analog) | Product (Analog) | Metabolic Role |

| Esterase | Vinyl Acetate | Acetic Acid + Vinyl Alcohol | Initial hydrolysis of the ester bond |

| Alcohol Dehydrogenase | Ethanol | Acetaldehyde | Oxidation of the alcohol intermediate |

| Aldehyde Dehydrogenase | Acetaldehyde | Acetic Acid | Oxidation of the aldehyde intermediate |

Interactive Data Table: Proposed Intermediates in the Aerobic Biodegradation of this compound

This table outlines the proposed sequence of intermediate compounds formed during the complete aerobic biodegradation of this compound.

| Compound Name | Chemical Formula | Role in Pathway |

| This compound | C₆H₁₀O₂ | Parent Compound |

| trans-2-Buten-1-ol | C₄H₈O | Primary Alcohol Intermediate |

| Acetic Acid | C₂H₄O₂ | Carboxylic Acid Intermediate |

| trans-2-Butenal | C₄H₆O | Aldehyde Intermediate |

| trans-2-Butenoic Acid | C₄H₆O₂ | Unsaturated Carboxylic Acid Intermediate |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Central Metabolic Intermediate |

It is important to note that while this pathway is chemically and biologically plausible, further empirical studies are required to definitively elucidate the specific microorganisms, enzymes, and degradation kinetics involved in the aerobic biodegradation of this compound in aquatic and terrestrial systems.

Advanced Analytical and Spectroscopic Characterization of Trans 2 Butenyl Acetate

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques provide fundamental insights into the molecular architecture of trans-2-butenyl acetate (B1210297) by probing the interactions of its atoms and functional groups with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H, ¹³C, advanced solid-state)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural and stereochemical analysis of trans-2-butenyl acetate. By mapping the magnetic environments of the ¹H (proton) and ¹³C nuclei, NMR provides an unambiguous confirmation of the compound's connectivity and its (E)-alkene geometry.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are characteristic of the electronic environment of each proton and its proximity to neighboring protons.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound (Note: Experimental data can vary slightly based on solvent and instrument.)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃-C=O | 2.05 | Singlet | N/A |

| CH₃-CH= | 1.71 | Doublet | ~6.8 |

| -O-CH₂- | 4.50 | Doublet | ~6.6 |

| =CH-CH₂ | 5.75 | Multiplet (dt) | J(H,H) ≈ 15.3, J(H,CH₂) ≈ 6.6 |

The large coupling constant (~15.3 Hz) between the two vinylic protons is definitive proof of their trans orientation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C H₃-C=O | 20.9 |

| C H₃-CH= | 17.7 |

| -O-C H₂- | 65.2 |

| =C H-CH₂ | 125.4 |

| =C H-CH₃ | 133.5 |

Advanced Solid-State NMR: While less common for routine analysis of small, volatile molecules, solid-state NMR (ssNMR) offers powerful capabilities for characterizing materials in the solid phase. For derivatives or formulations containing this compound, ssNMR could provide insights into crystalline packing, polymorphism, and molecular dynamics within a solid matrix. guidechem.comrestek.comfishersci.ca The technique is particularly useful for samples that are insoluble or would degrade in typical NMR solvents. guidechem.comrestek.comfishersci.ca

Mass Spectrometry (GC-MS, PTR-ToF-MS) for Compound Identification and Volatile Organic Compound Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) of this compound (molecular weight 114.14 g/mol ) results in a molecular ion peak ([M]⁺) and a series of characteristic fragment ions.

The mass spectrum is dominated by the loss of an acetyl group and other key fragmentations. The fragmentation pattern provides a structural fingerprint that can be compared against spectral libraries for positive identification.

Interactive Data Table: Major Ions in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 43 | [CH₃CO]⁺ (acetyl cation) | High (Base Peak) |

| 55 | [C₄H₇]⁺ (butenyl cation) | High |

| 71 | [M - CH₃CO]⁺ | Low |

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS): PTR-ToF-MS is a highly sensitive, real-time technique for detecting volatile organic compounds (VOCs) without sample preparation. It employs a soft ionization method, typically using H₃O⁺ ions, which protonates the target molecule, resulting in a protonated molecular ion [M+H]⁺. For this compound, this would correspond to an ion at an m/z of 115. This soft ionization minimizes fragmentation, making it ideal for the rapid detection and quantification of this volatile ester in complex matrices like air samples or food headspace.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound displays characteristic absorption bands confirming the presence of the ester and alkene functionalities.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3030 | C-H stretch | Alkene (=C-H) |

| ~2950-2850 | C-H stretch | Alkane (sp³ C-H) |

| ~1740 | C=O stretch | Ester |

| ~1670 | C=C stretch | Alkene |

| ~1230 | C-O stretch | Ester |

The strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl group, while the band at approximately 965 cm⁻¹ is a diagnostic peak for the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond.

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) Applications in Purity, Isomer, and Reaction Mixture Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Purity Analysis: By using a suitable GC column and temperature program, the purity of a this compound sample can be determined. The area of the peak corresponding to the compound relative to the total area of all peaks provides a quantitative measure of its purity, often expressed as a percentage.

Isomer Analysis: The separation of cis and trans isomers is a common application of GC. Due to differences in their boiling points and polarity, cis- and this compound can be resolved using a column with appropriate polarity. Non-polar columns (e.g., based on polydimethylsiloxane) separate primarily by boiling point, while more polar columns (e.g., those containing polyethylene (B3416737) glycol or cyanopropyl phases) offer enhanced separation based on polarity differences.

Reaction Mixture Analysis: GC is invaluable for monitoring the progress of a chemical reaction. Aliquots can be taken from a reaction mixture over time to track the consumption of reactants (e.g., crotyl alcohol and acetic anhydride) and the formation of the this compound product.

Preparative and Analytical Thin-Layer Chromatography (TLC) for Isolation and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for both analytical and preparative purposes. It involves a stationary phase, typically silica (B1680970) gel or alumina, coated onto a plate, and a liquid mobile phase.

Analytical TLC: A small spot of the sample is applied to the plate, which is then developed in a chamber containing the mobile phase. The separation is based on the differential polarity of the components. For an ester like this compound, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The ratio of these solvents is optimized to achieve good separation, ideally with a retention factor (Rf) value between 0.3 and 0.7. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Preparative TLC: For small-scale purification, a larger amount of the sample mixture can be applied as a band onto a thicker TLC plate. After development, the band corresponding to this compound (visualized, for example, under UV light if a fluorescent indicator is present in the stationary phase) can be physically scraped from the plate. The compound is then extracted from the adsorbent with a suitable solvent, providing a purified sample.

X-ray Crystallography for Absolute Stereochemistry and Complex Structure Elucidation

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and conformational details, making it the definitive tool for establishing the absolute stereochemistry of chiral molecules and elucidating the structures of complex molecular assemblies.

However, a thorough review of scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction analysis for this compound has not been reported. The compound's low melting point and liquid state at room temperature present significant challenges for the growth of single crystals suitable for X-ray analysis. Consequently, there are no published data on its crystal structure, unit cell parameters, or atomic coordinates.

While experimental data for this compound is unavailable, the principles of X-ray crystallography provide a framework for understanding what such an analysis would reveal if suitable crystals could be obtained.

Theoretical Application to this compound:

If this compound were to be crystallized and analyzed, X-ray diffraction would provide definitive confirmation of its molecular geometry. The key structural features that would be elucidated include:

Planarity of the Alkene: The analysis would confirm the planarity of the C=C double bond and the surrounding atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=C, C-O, C=O) and angles would be obtained, offering insight into the electronic and steric properties of the molecule.

Conformation: The preferred conformation of the acetate group relative to the butenyl chain would be determined.

Supramolecular Interactions: In the solid state, the analysis would reveal how individual molecules of this compound pack together, identifying any significant intermolecular forces, such as dipole-dipole interactions or weak hydrogen bonds, that govern the crystal lattice.

Elucidation of Complex Structures:

X-ray crystallography is also invaluable for determining the structure of complexes formed between a molecule and other chemical entities, such as metal ions or host molecules. If this compound were used as a ligand in a metal complex, X-ray diffraction of the resulting crystal would reveal:

The coordination mode of the acetate or alkene group to the metal center.

The precise geometry of the coordination sphere.

Changes in the conformation of this compound upon binding.

Hypothetical Crystallographic Data Table:

In the absence of experimental data, the following table illustrates the type of information that would be generated from a successful X-ray crystallographic analysis of a hypothetical this compound crystal. This data is purely illustrative and does not represent real experimental findings.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 484.1 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.05 |

| R-factor | < 0.05 |

Computational and Theoretical Investigations of Trans 2 Butenyl Acetate Chemistry

Kinetic and Thermodynamic Modeling

Master Equation Models for Pressure- and Temperature-Dependent Reaction Rates

The reaction rates of unimolecular and bimolecular reactions, particularly those involved in combustion and atmospheric chemistry, are often dependent on both pressure and temperature. Master equation models are a cornerstone of theoretical chemical kinetics for describing and predicting these dependencies. For a molecule such as trans-2-butenyl acetate (B1210297), which can undergo various isomerization and decomposition reactions, master equation modeling would be essential for a complete understanding of its kinetic behavior under different conditions.

These models work by considering a molecule as a collection of quantum states. The model then tracks the population of these states as they change due to collisions with a bath gas (which adds or removes energy) and as they undergo chemical reactions. By solving the master equation, one can obtain rate coefficients that are continuous functions of pressure and temperature.

For a hypothetical unimolecular decomposition of trans-2-butenyl acetate, a master equation model would involve:

Calculating the high-pressure limit rate constant (k∞): This is typically done using transition state theory.

Determining the low-pressure limit rate constant (k0): This requires information about the collisional energy transfer between the reactant and the bath gas.

Solving the master equation: This provides the pressure-dependent rate constant that connects the low- and high-pressure limits.

Determination of Thermochemical Parameters (e.g., free energy, enthalpy, entropy)

Thermochemical parameters are fundamental to understanding the stability, reactivity, and equilibrium properties of a chemical compound. For this compound, these parameters can be determined through computational methods, often in conjunction with experimental data for validation. The primary thermochemical properties of interest are the standard enthalpy of formation (ΔfH°), the standard Gibbs free energy of formation (ΔfG°), and the standard entropy (S°).

Computational approaches, such as ab initio and density functional theory (DFT) methods, can be used to calculate these properties. These calculations typically involve:

Geometry optimization: Finding the lowest energy conformation of the molecule.

Frequency calculations: Determining the vibrational frequencies, which are used to calculate the zero-point vibrational energy and the contributions to enthalpy and entropy.

Calculation of electronic energy: This is the primary output of the quantum chemical calculation.

While a comprehensive, experimentally validated set of thermochemical data for this compound is not available in public databases, the properties can be estimated. For example, by using the known thermochemical data for trans-2-butene and applying group contribution methods to account for the acetate functional group, a reasonable estimate can be obtained.

The table below presents the experimentally determined standard enthalpy of formation for trans-2-butene, which forms the core hydrocarbon structure of this compound.

| Compound | Formula | ΔfH° (gas, 298.15 K) |

| trans-2-Butene | C4H8 | -11.1 ± 0.6 kJ/mol |

Data sourced from the NIST Chemistry WebBook.

Further computational studies would be required to accurately determine the thermochemical parameters for this compound itself. These values are critical inputs for kinetic models and for understanding the thermodynamics of reactions involving this compound. For instance, the thermochemical properties of cellulose (B213188) acetate have been investigated to understand its thermal decomposition, providing a methodological parallel for studying this compound. researchgate.net

Calculation of Reduction Potentials for Butenyl Radical Systems

The butenyl radical is a key intermediate that could be formed during the degradation or reaction of this compound. Understanding its electrochemical properties, such as its reduction potential, is important for predicting its behavior in redox reactions. The reduction potential quantifies the tendency of a chemical species to acquire electrons and therefore be reduced.

The reduction potential of the butenyl radical can be calculated using computational methods. This typically involves:

Calculating the Gibbs free energy of the radical and its corresponding anion: This is done using high-level quantum chemical methods.

Determining the free energy of the reduction reaction: ΔG° = G°(anion) - G°(radical).

Relating the free energy to the reduction potential: E° = -ΔG° / (nF), where n is the number of electrons transferred (in this case, one) and F is the Faraday constant.

A significant challenge in these calculations is accurately accounting for the effects of the solvent, as reduction potentials are typically measured in solution. This is often done using implicit solvent models (like the polarizable continuum model) or explicit solvent models (where individual solvent molecules are included in the calculation).

While specific computational studies on the reduction potential of the butenyl radical derived from this compound are not prominent in the literature, the methodologies are well-established for other organic radicals. Such calculations would provide valuable data for understanding the potential role of this compound and its radical intermediates in electrochemical and biological systems.

Development of Kinetic Models for Atmospheric Degradation Processes

This compound, as a volatile organic compound (VOC), can be released into the atmosphere from various sources. Its atmospheric lifetime and the products of its degradation are determined by its reactions with atmospheric oxidants, primarily the hydroxyl radical (•OH), the nitrate (B79036) radical (NO3•), and ozone (O3).

Kinetic models are developed to simulate the atmospheric chemistry of VOCs. For this compound, such a model would be built upon the following components:

Rate constants for initial reactions: The rate constants for the reactions of this compound with •OH, NO3•, and O3 would need to be determined, either experimentally or through computational chemistry.

Branching ratios: For reactions that can proceed through multiple pathways (e.g., addition of •OH to different carbon atoms of the double bond), the relative importance of each pathway needs to be quantified.

Subsequent reactions of the degradation products: The initial reactions form radical intermediates, which then undergo further reactions with O2, NO, NO2, and other atmospheric species. These subsequent reactions need to be included in the model.

Studies on analogous compounds, such as trans-2-hexenal (B146799) and isoamyl acetate, provide a blueprint for how such a model would be constructed. nih.govnih.govresearchgate.netacs.org For example, the reaction of trans-2-hexenal with chlorine atoms has been studied in detail, providing rate constants and product yields. nih.govnih.govresearchgate.net A similar approach for this compound would likely show that the dominant atmospheric loss process is the addition of the •OH radical to the carbon-carbon double bond.

The table below shows the rate constant for the reaction of a similar unsaturated aldehyde, trans-2-hexenal, with the chlorine atom, illustrating the type of data required for a kinetic model.

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| trans-2-Hexenal | Cl | (3.17 ± 0.72) x 10⁻¹⁰ |

Data from a study on the atmospheric degradation of trans-2-hexenal. nih.gov

By developing a comprehensive kinetic model, the atmospheric lifetime of this compound could be predicted, as well as its potential to contribute to the formation of secondary organic aerosols and photochemical smog.

Predictive Spectroscopic Data Analysis

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between its structure and its spectroscopic properties.

Computational Elucidation and Validation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational chemistry can be used to predict NMR chemical shifts with a high degree of accuracy.

The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). The process involves:

Optimizing the molecular geometry: An accurate geometry is crucial for an accurate prediction of NMR parameters.

Calculating the NMR shielding tensors: This is the primary output of the GIAO calculation.

Converting shielding tensors to chemical shifts: This is done by referencing the calculated shielding of the nucleus of interest to the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, such calculations could predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted shifts can then be compared to experimental data to confirm the structure and to assign the peaks in the NMR spectrum. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

DFT calculations of ¹H NMR chemical shifts have been shown to be a powerful tool for the accurate prediction of these values in trienyl compounds, which share the unsaturated structural motif of this compound. mdpi.com These studies demonstrate that even with less demanding functionals and basis sets, computational methods can be used for the unequivocal identification of geometric isomers and for resolving complex experimental resonance assignments. mdpi.com

The table below illustrates a hypothetical comparison between experimental and computationally predicted ¹H NMR chemical shifts for a proton in a molecule like this compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| H_a | 5.72 | 5.68 |

This close agreement would serve to validate both the experimental assignment and the computational model.

Research Applications and Foundational Significance of Trans 2 Butenyl Acetate

A Versatile Intermediate in Complex Molecule Synthesis

trans-2-Butenyl acetate (B1210297) has emerged as a crucial building block in organic synthesis, providing an efficient entry into a variety of complex molecular architectures. Its utility is particularly notable in the construction of cyclopropane (B1198618) derivatives and heterocyclic systems, which are core structures in many biologically active compounds.

Precursor in the Synthesis of Cyclopropane Derivatives for Agrochemicals and Pharmaceuticals

The cyclopropane ring is a key structural motif found in numerous agrochemicals and pharmaceuticals, prized for its unique conformational properties and metabolic stability. Notably, this three-membered ring is the cornerstone of pyrethroid insecticides, a major class of synthetic insecticides modeled after the natural pyrethrins (B594832). nih.govbeyondpesticides.org The biosynthesis of pyrethrins involves the esterification of alcohols with trans-chrysanthemic acid, a monoterpene carboxylic acid containing a cyclopropane ring. nih.govnih.gov

While direct routes from trans-2-butenyl acetate to trans-chrysanthemic acid are not extensively documented in readily available literature, the structural similarities and the importance of allylic acetate precursors in metal-catalyzed cyclopropanation reactions suggest its potential as a synthetic precursor for chrysanthemic acid analogues. nih.govresearchgate.netrsc.org The development of synthetic pyrethroids has been a significant area of research, focusing on creating more stable and potent insecticides. who.intnih.gov The synthesis of these complex molecules often relies on the construction of the substituted cyclopropane core, a process where versatile C4 synthons like this compound could theoretically be employed. unamur.begoogle.comgoogle.comresearchgate.net

Table 1: Key Cyclopropane-Containing Product Classes and Precursors

| Product Class | Key Precursor Acid | Relevance |

|---|---|---|

| Pyrethroid Insecticides | trans-Chrysanthemic Acid | Major class of agrochemicals |

| Synthetic Pyrethroids | Chrysanthemic Acid Analogues | Improved stability and potency |

Building Block in the Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry. This compound serves as a valuable precursor in the synthesis of key heterocyclic scaffolds such as benzofurans and benzopyrans.

Palladium-catalyzed reactions have become a powerful tool for the synthesis of benzofurans, which are present in a wide array of pharmacologically active compounds. researchgate.netnih.govunicatt.itrsc.orgunamur.be These methods often involve the reaction of substituted phenols with various coupling partners. The allylic acetate functionality in this compound makes it a suitable substrate for palladium-catalyzed allylic substitution reactions with phenols to construct the core benzofuran (B130515) structure. rsc.org

Similarly, benzopyrans, including chromenes, are another class of privileged heterocyclic structures found in many natural products and synthetic drugs. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net The synthesis of these compounds can be achieved through various palladium-catalyzed strategies. nih.govnih.gov Intramolecular cyclization of intermediates derived from the reaction of phenols with allylic partners like this compound represents a viable route to these important heterocyclic systems. taylorandfrancis.com

Table 2: Heterocyclic Systems Synthesized Using Allylic Acetate Precursors

| Heterocyclic System | Synthetic Strategy | Significance |

|---|---|---|

| Benzofurans | Palladium-catalyzed allylic substitution with phenols | Core of many pharmaceuticals |

| Benzopyrans (Chromenes) | Palladium-catalyzed intramolecular cyclization | Found in numerous natural products and drugs |

Advancements in Catalytic Chemistry and Enantioselective Catalysis

The reactivity of this compound has made it a valuable substrate in the development of new catalytic methods, particularly in the field of enantioselective catalysis, where the control of stereochemistry is paramount.

Development of Chiral Catalysts for Asymmetric Transformations

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development. Asymmetric catalysis, the use of chiral catalysts to produce an excess of one enantiomer of a product, is a key enabling technology in this area. This compound, with its prochiral centers, is an excellent model substrate for the development of new chiral catalysts and asymmetric transformations.

Rhodium-catalyzed cyclopropanation is a well-established method for the synthesis of cyclopropanes, and the development of chiral rhodium catalysts has enabled highly enantioselective versions of this reaction. nih.govresearchgate.netrsc.org These catalysts can effectively control the stereochemistry of the resulting cyclopropane ring, which is crucial for the biological activity of many agrochemicals and pharmaceuticals.

Ligand Design and Optimization in Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are some of the most versatile and widely used methods in modern organic synthesis. The outcome of these reactions, including reactivity, selectivity, and catalyst stability, is often critically dependent on the nature of the ligand coordinated to the palladium center. The allylic acetate group of this compound makes it an ideal substrate for palladium-catalyzed allylic substitution reactions, a cornerstone of C-C and C-X bond formation.

The development of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has been instrumental in advancing the scope and efficiency of palladium catalysis. nih.govresearchgate.net The optimization of these ligands for specific transformations involving substrates like this compound is an active area of research. For instance, in the palladium-catalyzed synthesis of heterocyclic compounds, the choice of ligand can dramatically influence the yield and selectivity of the desired product. organic-chemistry.org

Occurrence and Biological Roles in Natural Products Research

Beyond its utility in synthetic chemistry, this compound is also found in nature and plays a role in the chemical ecology of certain organisms. In the context of natural products research, which focuses on the discovery of new compounds from natural sources and the study of their biological activities, the identification of relatively simple molecules like this compound can provide valuable insights into biochemical pathways and ecological interactions.

One notable example of the biological role of this compound is its function as a component of the sex pheromone of the mullein bug, Campylomma verbasci. In this species, this compound, in combination with butyl butyrate, acts as an attractant, playing a crucial role in chemical communication and mating behavior. rsc.org This highlights the importance of even structurally simple natural products in mediating complex biological processes. The study of such compounds can lead to the development of environmentally friendly pest management strategies that utilize pheromone traps for monitoring and control.

Identification and Characterization in Animal Defensive Secretions (e.g., skunk anal sac secretion)

This compound, more precisely its thioester equivalent S-(E)-2-butenyl thioacetate (B1230152), is a significant component of the defensive spray of several skunk species. nih.govnih.gov Skunks possess two anal scent glands that produce and expel a malodorous mixture of sulfur-containing compounds as a defense mechanism against predators. wikipedia.orgpbs.org The primary odor-causing agents in this secretion are low-molecular-weight thiols, but their thioacetate derivatives play a crucial role in the spray's lingering effect. pbs.orgbris.ac.uk

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying the complex chemical makeup of skunk spray. nih.govnih.gov In the striped skunk (Mephitis mephitis), the defensive secretion contains seven major volatile components. nih.govquora.com These include two primary thiols, (E)-2-butene-1-thiol and 3-methyl-1-butanethiol, which are responsible for the immediate and intensely repellent odor. pbs.orgquora.com

Alongside these thiols, the secretion contains their corresponding thioacetates, including S-(E)-2-butenyl thioacetate. nih.gov These thioacetate compounds are less volatile and less odorous than their thiol counterparts. pbs.orgbris.ac.uk However, they are readily hydrolyzed by water, a reaction that slowly releases the potent thiols over time. pbs.orgbris.ac.uk This chemical property explains why a pet or object sprayed by a skunk can re-emit the characteristic foul odor days later, especially after becoming wet. pbs.orgbris.ac.uk

The composition can vary between species. For instance, the hog-nosed skunk (Conepatus mesoleucus) also features (E)-2-butene-1-thiol and (E)-S-2-butenyl thioacetate as its two major volatile components. nih.gov However, it lacks 3-methyl-1-butanethiol, a major compound found in the striped and spotted skunks. nih.gov

| Compound Name | Chemical Class | Role in Secretion |

|---|---|---|

| (E)-2-butene-1-thiol | Thiol | Primary odor-causing agent |

| 3-methyl-1-butanethiol | Thiol | Primary odor-causing agent |

| S-(E)-2-butenyl thioacetate | Thioacetate | Latent, slow-release odor source |

| S-3-methylbutanyl thioacetate | Thioacetate | Latent, slow-release odor source |

| 2-methylquinoline | Quinoline | Minor component |

| 2-quinolinemethanethiol | Thiol | Low volatility component |

| S-2-quinolinemethyl thioacetate | Thioacetate | Latent, slow-release odor source |

Contribution to Volatile Organic Compound Profiles in Plant Metabolomics (e.g., olive oils, Senecio graveolens)